Biotin-MeTz

Bioorthogonal chemistry Click chemistry Kinetics

Interchanging tetrazine-biotin reagents often leads to inconsistent labeling due to linker and lipophilicity variations. Biotin-MeTz eliminates this with a defined alkyl-pentanoic amide spacer and methyltetrazine group, enabling reproducible copper-free IEDDA ligation (>800 M⁻¹ s⁻¹ class). Key outcomes: - Non-PEGylated structure preserves biomolecule native conformation. - Methyltetrazine ensures aqueous stability for live-cell and in vivo applications. - Biotin tag supports high-affinity streptavidin/avidin enrichment. Supplied ≥98% purity; ambient-temperature global shipping.

Molecular Formula C20H25N7O2S
Molecular Weight 427.5 g/mol
CAS No. 1802883-51-7
Cat. No. B6286322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-MeTz
CAS1802883-51-7
Molecular FormulaC20H25N7O2S
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC3C4C(CS3)NC(=O)N4
InChIInChI=1S/C20H25N7O2S/c1-12-24-26-19(27-25-12)14-8-6-13(7-9-14)10-21-17(28)5-3-2-4-16-18-15(11-30-16)22-20(29)23-18/h6-9,15-16,18H,2-5,10-11H2,1H3,(H,21,28)(H2,22,23,29)/t15-,16-,18-/m0/s1
InChIKeyCYKMCHSUZVIUJZ-BQFCYCMXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotin-MeTz Product and Procurement Overview


Biotin-MeTz is a bifunctional bioorthogonal click chemistry reagent comprising a biotin moiety linked via an alkyl-pentanoic amide spacer to a terminal methyltetrazine group . The compound (C₂₀H₂₅N₇O₂S, MW 427.52) enables copper-free inverse electron-demand Diels-Alder (IEDDA) ligation with trans-cyclooctene (TCO)-functionalized molecules, forming a stable dihydropyridazine linkage . As a biotin derivative, it facilitates streptavidin/avidin-based detection, enrichment, and purification workflows in chemical biology and targeted delivery applications .

Biotin-MeTz Generic Substitution Risks


Generic substitution between tetrazine-biotin conjugates is not straightforward due to critical differences in tetrazine substitution patterns, linker composition, and overall lipophilicity. Methyl-substituted tetrazines (MeTz) exhibit distinct reactivity, stability, and physicochemical properties compared to unsubstituted tetrazines (H-Tz) [1]. Furthermore, the absence of a polyethylene glycol (PEG) spacer in Biotin-MeTz differentiates it from widely used PEGylated analogs (e.g., Biotin-PEG4-MeTz), with implications for water solubility, membrane permeability, and in vivo pharmacokinetics [2]. These structural variations translate to measurable differences in reaction kinetics, cellular compatibility, and labeling efficiency that preclude simple interchangeability in established protocols [3].

Biotin-MeTz Selection Evidence Guide


Tetrazine-TCO IEDDA Ligation Kinetics

The tetrazine-TCO IEDDA ligation employed by Biotin-MeTz represents the fastest known bioorthogonal reaction pair, with second-order rate constants (k) exceeding 800 M⁻¹ s⁻¹, unparalleled by alternative chemistries such as strain-promoted azide-alkyne cycloaddition (SPAAC) . While direct kinetic measurements for Biotin-MeTz are not publicly available, this class-level kinetic advantage (IEDDA vs. SPAAC) is consistently documented across methyltetrazine reagents and establishes the fundamental superiority of tetrazine-based biotinylation over alternative bioorthogonal approaches .

Bioorthogonal chemistry Click chemistry Kinetics

Copper-Free Biotinylation vs. CuAAC

Biotin-MeTz enables copper-free bioorthogonal conjugation, eliminating the risk of copper-induced protein denaturation and loss of native function associated with copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This is a critical selection criterion for experiments involving cell extracts, live cells, or enzymatic assays where copper ions can disrupt metalloproteins and generate reactive oxygen species [2].

Protein labeling Cell biology Enzymatic activity

Methyltetrazine vs. H-Tz Stability

The methyl substitution on the tetrazine ring in Biotin-MeTz confers measurably improved chemical stability compared to unsubstituted tetrazine (H-Tz) analogs [1]. H-Tz compounds are known to be susceptible to nucleophilic attack and hydrolytic degradation in aqueous buffers, which can compromise reaction efficiency and experimental reproducibility over time [2]. The methyl group provides steric and electronic stabilization, extending the usable lifetime of reagent solutions.

Reagent stability Shelf life Experimental reproducibility

Biotin-MeTz vs. Biotin-PEG4-MeTz Profile

Biotin-MeTz (MW 427.52, without PEG spacer) differs fundamentally from its PEGylated analog Biotin-PEG4-MeTz (MW 674.8, with PEG4 spacer) in molecular weight, hydrophilicity, and spatial dimensions [1]. The absence of the PEG4 spacer in Biotin-MeTz results in a more compact molecular architecture (calculated rotatable bond count of 8 for Biotin-MeTz vs. 23 for Biotin-PEG4-MeTz), which can be advantageous in applications where minimal linker length is desired, such as proximity-based assays or when PEG-induced immunogenicity concerns exist .

Linker selection Water solubility Membrane permeability

Biotin-MeTz Application Scenarios


Live-Cell Surface Protein Labeling and Imaging

Biotin-MeTz is optimally suited for live-cell surface protein labeling when cells are pre-incubated with TCO-modified metabolic precursors (e.g., TCO-sugars) or TCO-conjugated antibodies. The copper-free IEDDA reaction eliminates copper toxicity concerns, preserving cell viability and native protein function during the labeling workflow [1]. The methyltetrazine group provides sufficient aqueous stability for the duration of live-cell experiments while maintaining rapid reaction kinetics for efficient surface labeling [2].

Pretargeted PET Imaging Probe Development

In pretargeted imaging applications, Biotin-MeTz serves as a scaffold for developing radiolabeled tetrazine probes. Research demonstrates that tetrazine derivatives with methyl substitution and optimized lipophilicity profiles (calculated logD₇.₄ values below −3) exhibit superior in vivo ligation performance and target-to-background ratios in tumor-bearing mouse models [1]. Biotin-MeTz can be further functionalized for ¹⁸F-radiolabeling to create PET imaging agents that react selectively with TCO-pretargeted antibodies at tumor sites [2].

ADC Linker Development and Bioconjugate Synthesis

Biotin-MeTz is employed as an ADC linker component in the synthesis of biotinylated conjugates, where the biotin moiety enables downstream streptavidin-based purification and detection [1]. The compact alkyl spacer (lacking PEG) provides a shorter linkage between the biotin tag and the target molecule, which can be advantageous in applications requiring minimal perturbation of the conjugated biomolecule's native structure or when designing cleavable linker systems [2].

Affinity Purification and Target Enrichment Workflows

The combination of bioorthogonal tetrazine-TCO conjugation with high-affinity biotin-streptavidin binding makes Biotin-MeTz an effective tool for affinity purification of TCO-tagged biomolecules from complex mixtures [1]. The rapid IEDDA reaction kinetics (>800 M⁻¹ s⁻¹ class-level rate constant) ensure efficient capture even at low target concentrations, while the terminal methyltetrazine group's stability allows for pre-incubation and storage of functionalized streptavidin beads [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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